molecular formula C21H21NO3 B12197576 9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12197576
M. Wt: 335.4 g/mol
InChI Key: PYIJCIKLJFUMCB-UHFFFAOYSA-N
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Description

9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with dimethylphenyl and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromene ring.

    Oxazine Ring Formation: The chromene intermediate is then reacted with suitable reagents to form the oxazine ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the oxazine ring.

    Substitution Reactions: The final step involves the introduction of the dimethylphenyl and dimethyl groups through substitution reactions. This can be achieved using reagents such as alkyl halides in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylphenyl and dimethyl groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin derivatives with different substituents These compounds share a similar core structure but differ in their substituent groups, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

9-(2,4-dimethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-12-5-7-18(13(2)9-12)22-10-17-19(24-11-22)8-6-16-14(3)15(4)21(23)25-20(16)17/h5-9H,10-11H2,1-4H3

InChI Key

PYIJCIKLJFUMCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2)C

Origin of Product

United States

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